Sarcophine

説明

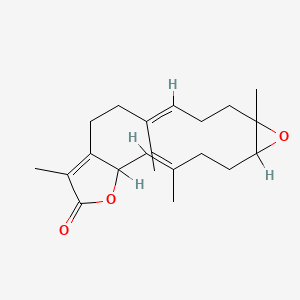

Structure

3D Structure

特性

CAS番号 |

55038-27-2 |

|---|---|

分子式 |

C20H28O3 |

分子量 |

316.4 g/mol |

IUPAC名 |

(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one |

InChI |

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1 |

InChIキー |

CGAKBBMRMLAYMY-BUHUPKIQSA-N |

異性体SMILES |

C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C |

正規SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sarcophine; Sarcophin A; Sarcophin; |

製品の起源 |

United States |

Foundational & Exploratory

The Origin and Bioactivity of Sarcophine: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcophine, a cembranoid diterpene, is a marine natural product first identified in 1974. Isolated from the soft coral Sarcophyton glaucum, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the origin of this compound, its quantitative bioactivities, and the detailed experimental protocols used to elucidate its mechanisms of action. A key focus is placed on its role as a modulator of glycine receptors and its anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation. This document aims to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction and Origin

This compound is a bioactive cembranoid diterpene originally isolated from the soft coral Sarcophyton glaucum, a species prevalent in the Red Sea.[1][2] The initial discovery and characterization of this compound as a novel toxin were reported in 1974.[3][4] Structurally, it possesses a 14-membered carbocyclic ring, characteristic of the cembranoid class of natural products. Its unique chemical architecture is the basis for its wide range of biological activities, which include anti-tumor, chemo-preventive, and antimicrobial effects.[5]

Quantitative Bioactivity of this compound and its Derivatives

The biological effects of this compound and its semi-synthetic derivative, this compound-diol (SD), have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

| Compound | Assay | Cell Line/Organism | Endpoint | Value | Reference |

| This compound (SN) | Cytotoxicity | HEK293 | LD50 | 29.3 ± 3.0 µM | [1][6] |

| (7S, 8R)-dihydroxydeepoxythis compound (DSN) | Cytotoxicity | HEK293 | LD50 | 123.5 ± 13.0 µM | [1][6] |

| This compound (SN) | Glycine Receptor Inhibition | Recombinant human α1 glycine receptors in HEK293 cells | IC50 | 2.1 ± 0.3 µM | [1] |

| (7S, 8R)-dihydroxydeepoxythis compound (DSN) | Glycine Receptor Inhibition | Recombinant human α1 glycine receptors in HEK293 cells | IC50 | 109 ± 9 µM | [1] |

| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Cytotoxicity | HepG2 | IC50 | 3.6 µg/mL | [1] |

| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Cytotoxicity | HCT-116 | IC50 | 2.3 µg/mL | [1] |

| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Cytotoxicity | HeLa | IC50 | 6.7 µg/mL | [1] |

Table 1: Cytotoxicity and Glycine Receptor Inhibition Data for this compound and its Analogs.

| Compound | Cell Line | Treatment Duration | Concentration | Effect on Cell Viability/Proliferation | Reference |

| This compound-diol (SD) | A431 (human epidermoid carcinoma) | 24, 48, 72 hours | 200-600 µM | Concentration-dependent decrease in cell viability and proliferation | [7] |

| This compound-diol (SD) | B16F10 (mouse melanoma) | 48 and 72 hours | Not specified | Inhibition of cell viability | [8] |

Table 2: Anti-proliferative Effects of this compound-diol.

| Compound | Cell Line | Treatment Duration | Concentration | Effect on Apoptosis | Reference |

| This compound-diol (SD) | A431 | 48 hours | 200-600 µM | Induction of apoptosis and increased DNA fragmentation | [7] |

| This compound-diol (SD) | B16F10 | Not specified | Not specified | Stimulation of DNA fragmentation | [9] |

Table 3: Pro-apoptotic Effects of this compound-diol.

Key Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways.

Inhibition of Glycine Receptors

This compound has been identified as a competitive inhibitor of the inhibitory glycine receptor (GlyR), a key mediator of synaptic signaling in the central nervous system.[1][6] This interaction suggests a potential therapeutic application for this compound in neurological disorders where glycinergic signaling is dysregulated.

Caption: Competitive inhibition of the glycine receptor by this compound.

Induction of Apoptosis in Cancer Cells

A significant area of research has focused on the anti-cancer properties of this compound derivatives, particularly this compound-diol (SD). SD has been shown to induce apoptosis in various cancer cell lines, including human epidermoid carcinoma (A431) and mouse melanoma (B16F10).[7][9] The primary mechanism involves the activation of the extrinsic apoptosis pathway.

Caption: this compound-diol induced extrinsic apoptosis pathway.

Inhibition of DNA Synthesis

In addition to inducing apoptosis, this compound-diol has been demonstrated to inhibit de novo DNA synthesis in melanoma cells.[8][9] This anti-proliferative activity contributes to its overall anti-cancer effects.

References

- 1. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 5. Single-Channel Recording of Glycine Receptors in Human Embryonic Kidney (HEK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

Sarcophine: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcophine is a cembranoid diterpene isolated from the soft coral Sarcophyton glaucum.[1] This marine natural product has garnered significant interest in the scientific community due to its diverse and potent biological activities. Possessing a unique chemical architecture, this compound has demonstrated promising anti-inflammatory, anti-cancer, and neuro-modulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 14-membered carbocyclic ring, a feature of the cembranoid family of diterpenes. Its structure includes an α,β-unsaturated γ-lactone ring and an epoxide functional group, which are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₃ | [2] |

| Molecular Weight | 316.43 g/mol | [1] |

| CAS Number | 55038-27-2 | [1] |

| IUPAC Name | (1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.0⁶,⁸]octadeca-2,11,15-trien-17-one | [2] |

| Physical Form | White to beige powder | [1] |

| Storage Temperature | 2-8°C | [1] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Water Solubility | Not available | [3] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various cellular targets. Its inhibitory effects on key enzymes and receptors contribute to its potential therapeutic applications.

Table 2: Quantitative Data on the Biological Activities of this compound

| Biological Target/Activity | Measurement | Value | Reference |

| Glycine Receptor (GlyR) Inhibition | Kᵢ | 2.1 ± 0.3 μM | |

| Cholinesterase Inhibition | IC₅₀ | Activity reported, but specific IC₅₀ not available in the cited literature. | [4] |

| Na⁺/K⁺-ATPase Inhibition | IC₅₀ | Activity reported, but specific IC₅₀ not available in the cited literature. | [5] |

| Phosphofructokinase Inhibition | IC₅₀ | Activity reported, but specific IC₅₀ not available in the cited literature. | [1] |

Anti-cancer Activity

This compound and its derivatives have demonstrated significant anti-cancer properties. The proposed mechanism involves the induction of apoptosis through the modulation of key signaling pathways. Inhibition of the glycine receptor by this compound can lead to alterations in intracellular calcium levels, which in turn can influence the p53 signaling pathway. This pathway is a critical regulator of the cell cycle and apoptosis. Activation of the p53 pathway can lead to the upregulation of pro-apoptotic proteins and the activation of caspases, the executive enzymes of apoptosis.

Neuro-modulatory Activity

This compound acts as a potent inhibitor of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system. By blocking GlyR, this compound can modulate neuronal excitability. This activity suggests its potential as a tool for studying glycinergic signaling and as a lead compound for the development of novel therapeutics for neurological disorders.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are thought to be mediated, in part, by its ability to inhibit pro-inflammatory enzymes. While specific studies on this compound are limited, related compounds have been shown to downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide representative methodologies for key assays.

General Workflow for Isolation and Purification

The isolation of this compound from its natural source, the soft coral Sarcophyton glaucum, is a multi-step process involving extraction and chromatographic separation.

Protocol for the Isolation of this compound from Sarcophyton glaucum

-

Collection and Extraction: Specimens of Sarcophyton glaucum are collected and immediately frozen. The frozen material is then extracted with an organic solvent such as ethyl acetate.[6][7]

-

Fractionation: The resulting crude extract is subjected to column chromatography on silica gel, eluting with a gradient of organic solvents to separate the components into fractions.[6]

-

Purification: Fractions containing this compound, as identified by techniques like thin-layer chromatography, are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

Glycine Receptor Inhibition Assay (Whole-Cell Patch-Clamp)

This electrophysiological technique is used to measure the effect of this compound on the function of glycine receptors expressed in a cellular system.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the human α1 glycine receptor.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. Glycine-activated currents are elicited by the application of glycine.

-

This compound Application: this compound is co-applied with glycine to determine its effect on the glycine-induced currents.

-

Data Analysis: The inhibition of the glycine-activated current by this compound is measured, and the inhibitory constant (Kᵢ) is calculated.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a common method for screening cholinesterase inhibitors.[8][9]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., Tris-HCl, pH 8.0), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme.[8]

-

Inhibitor Incubation: this compound at various concentrations is added to the wells and incubated with the enzyme.[9]

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine chloride (BTCl) for BChE.[8]

-

Absorbance Measurement: The absorbance is measured at 412 nm. The inhibition of cholinesterase activity is determined by the reduction in the rate of color development. The IC₅₀ value is then calculated.[9]

Na⁺/K⁺-ATPase Inhibition Assay

This assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[10][11][12]

Methodology:

-

Enzyme Preparation: A preparation of Na⁺/K⁺-ATPase (e.g., from porcine brain) is used.[10]

-

Reaction Setup: The reaction is carried out in a buffer containing NaCl, KCl, and MgCl₂. This compound at various concentrations is added to the reaction mixture.[10]

-

Reaction Initiation: The reaction is started by the addition of ATP and incubated at 37°C.[11]

-

Phosphate Quantification: The reaction is stopped, and the amount of liberated inorganic phosphate is determined using a colorimetric method, such as the Fiske-Subbarow method.[12] The IC₅₀ value is calculated based on the inhibition of phosphate release.

Phosphofructokinase (PFK) Inhibition Assay

This assay measures the activity of PFK, a key regulatory enzyme in glycolysis.[13][14]

Methodology:

-

Enzyme Reaction: The assay is typically a coupled enzyme reaction. PFK catalyzes the phosphorylation of fructose-6-phosphate by ATP to form fructose-1,6-bisphosphate and ADP.[13]

-

Coupled Reaction: The ADP produced is then used in a subsequent reaction catalyzed by pyruvate kinase and lactate dehydrogenase, which results in the oxidation of NADH to NAD⁺.[14]

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically. The inhibition of PFK activity by this compound is determined by the reduction in the rate of NADH oxidation, and the IC₅₀ value is calculated.

Conclusion

This compound is a marine-derived natural product with a compelling profile of biological activities, making it a valuable subject for further research and development. Its well-defined chemical structure and its ability to modulate key cellular pathways, particularly in the contexts of cancer and neurological function, underscore its potential as a lead compound for novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and its analogues, which will be crucial for fully elucidating their therapeutic promise.

References

- 1. This compound = 97 HPLC 55038-27-2 [sigmaaldrich.com]

- 2. This compound | C20H28O3 | CID 6436805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|55038-27-2|MSDS [dcchemicals.com]

- 4. This compound--a new toxin from the soft coral Sarcophyton glaucum (Alcyonaria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Sarcophine | 55038-27-2 [chemicalbook.com]

- 6. Isoprenoids from the Soft Coral Sarcophyton glaucum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 8. pubcompare.ai [pubcompare.ai]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Identification of Selective Inhibitors of Phosphofructokinase as Lead Compounds Against Trypanosomiasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Sarcophine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcophine, a cembranoid diterpene isolated from soft corals of the genus Sarcophyton, and its derivatives, notably this compound-diol, have emerged as promising anti-cancer agents. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound and its analogues exert their cytotoxic, anti-proliferative, and pro-apoptotic effects on cancer cells. It details the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. This guide is intended to serve as a resource for researchers in oncology and drug development, providing detailed experimental insights and a foundation for future investigations.

Introduction

Marine natural products represent a vast and largely untapped resource for novel therapeutic agents. This compound and its derivatives have demonstrated significant potential in pre-clinical studies, exhibiting cytotoxic activity against a range of cancer cell lines. Understanding the precise mechanisms of action is crucial for the clinical development and targeted application of these compounds. This guide synthesizes the current knowledge on this compound's impact on cancer cell biology, focusing on the molecular pathways it disrupts to inhibit tumor growth and survival.

Cytotoxicity and Anti-Proliferative Activity

This compound derivatives, particularly this compound-diol (SD), exhibit potent, dose-dependent cytotoxic and anti-proliferative effects across various cancer cell lines. The efficacy is most pronounced in skin cancer models, including epidermoid carcinoma and melanoma.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While a comprehensive screening of this compound against all major cancer cell lines is not publicly available, existing studies provide critical data points.

| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time | Citation |

| A431 | Human Epidermoid Carcinoma | This compound-diol | ~200-400 µM (Significant viability decrease) | 24-72h | [1] |

| B16F10 | Mouse Melanoma | This compound-diol | ~70-80 µM | 24-72h | [2] |

| CV-1 | Monkey Kidney (Normal) | This compound-diol | >800 µM (for 44% inhibition) | 72h | [2] |

Note: The data for A431 cells indicates a range where significant effects were observed rather than a precise IC50 value. The higher concentration required to inhibit normal CV-1 cells suggests a degree of cancer cell selectivity for this compound-diol[2].

Induction of Apoptosis

A primary mechanism of this compound-diol's anti-cancer activity is the induction of programmed cell death, or apoptosis. Evidence suggests the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

The Extrinsic Apoptosis Pathway

In human epidermoid carcinoma A431 cells, this compound-diol treatment leads to the activation of the extrinsic apoptotic pathway[1]. This pathway is initiated by the activation of death receptors on the cell surface, leading to a downstream signaling cascade.

-

Caspase-8 Activation: this compound-diol treatment significantly increases the enzymatic activity of caspase-8, the primary initiator caspase in the extrinsic pathway[1].

-

Caspase-3 Activation: Activated caspase-8 directly cleaves and activates caspase-3, the main executioner caspase. This compound-diol has been shown to increase both the expression and activity of cleaved caspase-3[1][3].

-

PARP Cleavage: Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis, and its cleaved form is observed in this compound-diol-treated cells[4].

The Intrinsic Apoptosis Pathway

Studies in mouse melanoma B16F10 cells indicate that this compound-diol also activates the intrinsic, or mitochondrial, pathway of apoptosis[4].

-

p53 Upregulation: this compound-diol treatment increases the cellular levels of the tumor suppressor protein p53[4]. p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family.

-

Caspase-9 Activation: The intrinsic pathway converges on the activation of caspase-9. This compound-diol treatment leads to a significant increase in the enzymatic activity of cleaved caspase-9[2].

-

Crosstalk: Activated caspase-8 from the extrinsic pathway can also cleave the Bcl-2 family protein Bid into tBid, which then translocates to the mitochondria to initiate the intrinsic pathway, representing a point of crosstalk between the two pathways.

Cell Cycle Arrest and Inhibition of Proliferation Markers

This compound-diol inhibits cancer cell proliferation by arresting the cell cycle and downregulating key proteins that drive cell division.

G0/G1 Phase Arrest

Modulation of Key Regulatory Proteins

The anti-proliferative effects of this compound-diol are linked to its ability to modulate critical signaling proteins that control cell growth and division.

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. This compound-diol treatment inhibits the expression of STAT-3 in a dose-dependent manner[4].

-

Cyclin D1 Inhibition: STAT3 is known to regulate the expression of Cyclin D1, a key protein for G1 phase progression. This compound-diol treatment also leads to the inhibition of Cyclin D1 expression[4]. The downregulation of both STAT3 and its target Cyclin D1 provides a clear mechanism for the observed G0/G1 arrest.

Potential Roles in Anti-Metastasis and Oxidative Stress

While less explored, the known mechanisms of this compound suggest potential roles in inhibiting metastasis and inducing oxidative stress, common features of many anti-cancer agents.

-

Anti-Metastasis: The inhibition of STAT3, a known regulator of genes involved in cell migration and invasion, including matrix metalloproteinases (MMPs), suggests that this compound could possess anti-metastatic properties. However, direct experimental evidence of this compound inhibiting cancer cell migration or invasion is currently limited and presents a key area for future research.

-

Oxidative Stress: Many chemotherapeutic agents kill cancer cells by inducing the production of reactive oxygen species (ROS)[5][6]. Cancer cells often have a higher basal level of ROS, making them more vulnerable to further ROS induction[7]. Whether this compound's mechanism involves the generation of oxidative stress is not yet confirmed and warrants investigation.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the key assays used to elucidate this compound's mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of this compound or this compound-diol (e.g., 10 µM to 600 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Western Blot for Caspases and PARP)

This method detects the cleavage of key apoptotic proteins.

-

Cell Treatment & Lysis: Plate cells in 6-well plates, treat with this compound-diol for the desired time, and then harvest. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis (Flow Cytometry)

This technique quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture and treat cells with this compound-diol as described for Western blotting.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak indicates a G0/G1 arrest.

Conclusion and Future Directions

This compound and its derivatives, particularly this compound-diol, represent a compelling class of anti-cancer compounds. The primary mechanism of action involves the potent induction of apoptosis through both extrinsic and intrinsic pathways, mediated by the activation of caspases-8, -9, and -3. Furthermore, this compound-diol effectively halts cell proliferation by inducing G0/G1 cell cycle arrest, a mechanism strongly linked to the downregulation of the STAT3/Cyclin D1 signaling axis and the upregulation of the p53 tumor suppressor.

While the pro-apoptotic and anti-proliferative effects are well-documented in certain cancer models, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Broad-Spectrum Efficacy: A comprehensive analysis of IC50 values across a wider panel of human cancer cell lines is needed to identify the most sensitive cancer types.

-

Anti-Metastatic Potential: Direct investigation into the effects of this compound on cell migration, invasion, and the expression and activity of matrix metalloproteinases is crucial.

-

Role of Oxidative Stress: Determining whether this compound induces ROS production could uncover additional mechanisms of action and potential synergistic therapeutic strategies.

-

In Vivo Studies: Rigorous in vivo studies in various animal models are necessary to validate the preclinical efficacy and assess the safety and pharmacokinetic profiles of this compound-based compounds.

Continued exploration of these marine-derived compounds holds significant promise for the development of novel and effective cancer therapies.

References

- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activities of Sarcophine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sarcophine, a cembranoid diterpene originally isolated from the soft coral Sarcophyton glaucum, and its synthetic derivatives have emerged as a promising class of natural products with a diverse range of biological activities. Extensive research has highlighted their potential as anti-inflammatory and anticancer agents. This technical guide provides an in-depth overview of the core biological activities of this compound and its key derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Biological Activity Data

The cytotoxic and anti-inflammatory effects of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and lethal doses (LD50) against various cell lines and targets.

Table 1: Anticancer Activity of this compound and Its Derivatives

| Compound | Cell Line | Assay | IC50 / LD50 | Citation |

| This compound-diol (SD) | Mouse Melanoma (B16F10) | Cell Viability | ~70-80 µM (IC50) | [1] |

| This compound-diol (SD) | Monkey Kidney (CV-1) | Cell Viability | 800 µM (44% inhibition) | [1] |

| This compound (SN) | Human Embryonic Kidney (HEK293) | Cytotoxicity | 29.3 ± 3.0 mM (LD50) | [2][3] |

| (7S, 8R)-dihydroxy-deepoxythis compound (DSN) | Human Embryonic Kidney (HEK293) | Cytotoxicity | 123.5 ± 13.0 mM (LD50) | [2][3] |

| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Human Liver Cancer (HepG2) | Cytotoxicity | 3.6 µg/mL (IC50) | [3] |

| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Human Colon Cancer (HCT-116) | Cytotoxicity | 2.3 µg/mL (IC50) | [3] |

| 7β-Acetoxy-8α-hydroxydeepoxythis compound | Human Cervical Cancer (HeLa) | Cytotoxicity | 6.7 µg/mL (IC50) | [3] |

Table 2: Anti-inflammatory and Neurological Activity of this compound and Its Derivatives

| Compound | Target | Assay | Kᵢ / IC50 | Citation |

| This compound (SN) | Recombinant Human α1 Glycine Receptors | Whole-cell Patch Clamp | 2.1 ± 0.3 μM (Kᵢ) | [2] |

| (7S, 8R)-dihydroxy-deepoxythis compound (DSN) | Recombinant Human α1 Glycine Receptors | Whole-cell Patch Clamp | 109 ± 9 μM (Kᵢ) | [2] |

| This compound | Cyclooxygenase-2 (COX-2) | Inhibition Assay | Not specified | [4] |

| This compound | Inducible Nitric Oxide Synthase (iNOS) | Inhibition Assay | Not specified | [4] |

Key Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Activity: Induction of Apoptosis

This compound-diol (SD) has been shown to inhibit the proliferation of melanoma cells and induce programmed cell death (apoptosis) through both extrinsic and intrinsic pathways.[1]

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

This compound and its derivatives exhibit anti-inflammatory properties by inhibiting key enzymes and transcription factors involved in the inflammatory response, such as COX-2 and NF-κB. This compound-diol has been shown to decrease the protein levels of COX-2.[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound or its derivatives on cell viability and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0-250 µM for this compound-diol) for specific time periods (e.g., 24, 48, and 72 hours).[1] A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assays

Objective: To quantify the activity of caspases (e.g., caspase-3, -8, and -9), which are key mediators of apoptosis.

Principle: This assay utilizes a colorimetric or fluorometric substrate that is specifically cleaved by the active caspase, releasing a chromophore or a fluorophore. The amount of color or fluorescence is proportional to the caspase activity.

Protocol:

-

Cell Lysis: Lyse the treated and control cells to release the cellular contents, including caspases.

-

Substrate Addition: Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C to allow the caspase to cleave the substrate.

-

Detection: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Quantify the caspase activity based on the signal intensity and normalize to the protein concentration of the lysate. This compound-diol has been shown to enhance the enzymatic activities of Caspase-3, -8, and -9.[1]

Objective: To detect the expression levels of key proteins involved in apoptosis, such as p53, STAT-3, cyclin D1, and cleaved PARP.[1]

Protocol:

-

Protein Extraction: Extract total protein from treated and control cells.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-cleaved-caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-inflammatory Assays

Objective: To determine the effect of this compound or its derivatives on the expression of pro-inflammatory enzymes COX-2 and iNOS.

Protocol: The protocol is similar to the Western Blot analysis described for apoptosis-related proteins (Section 3.2.2). Cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The expression levels of COX-2 and iNOS are then analyzed.

Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Sample Addition: Add the cell culture supernatant from treated and control cells to the wells.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP).

-

Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.

Experimental and Logical Workflows

The process of identifying and characterizing the biological activity of this compound and its derivatives typically follows a structured workflow.

This guide provides a comprehensive technical overview of the biological activities of this compound and its derivatives. The presented data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating class of marine natural products. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety for therapeutic applications.

References

- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

In Vitro Anti-Cancer Effects of Sarcophine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-cancer properties of Sarcophine and its derivative, this compound-diol (SD). This compound is a cembranoid diterpene isolated from soft corals of the genus Sarcophyton.[1][2] Research has increasingly focused on its semi-synthetic derivative, this compound-diol (SD), for its potent chemopreventive activities.[2][3][4] This document summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

In vitro studies have demonstrated that this compound-diol (SD), a structural modification of this compound, exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[2][3] These effects have been observed in multiple cancer cell lines, indicating a potential for broad application.

Induction of Apoptosis

SD has been shown to induce apoptosis in a concentration-dependent manner in human epidermoid carcinoma (A431) cells and mouse melanoma (B16F10) cells.[1][2] The underlying mechanisms involve both the extrinsic and intrinsic apoptotic pathways.

-

In Human Epidermoid Carcinoma (A431 cells): SD treatment triggers the extrinsic apoptosis pathway . This is evidenced by the significant activation of caspase-8, which subsequently activates the executioner caspase-3, leading to apoptotic cell death.[1][3] Notably, the activity of caspase-9, the initiator of the intrinsic pathway, is not significantly affected in these cells.[1][3]

-

In Mouse Melanoma (B16F10 cells): SD treatment activates both the extrinsic and intrinsic pathways . It enhances the cellular levels and enzymatic activities of cleaved caspase-3, -8, and -9.[2][4][5] The activation of the intrinsic pathway is further supported by the observed increase in the level of the tumor suppressor protein p53.[2][4]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Beyond inducing apoptosis, SD actively inhibits the proliferation of cancer cells.

-

In A431 cells: Treatment with SD leads to a significant, concentration-dependent decrease in cell viability and proliferation.[3] This is demonstrated by reduced bromodeoxyuridine (BrdU) incorporation, indicating an inhibition of DNA synthesis.[1]

-

In B16F10 cells: SD inhibits cell proliferation by arresting the cell cycle in the G0 (quiescent) phase.[4][5] This is achieved by downregulating key proteins involved in cell cycle progression, including Signal Transducer and Activator of Transcription protein (STAT-3) and cyclin D1.[2][4]

Signaling Pathways

The anti-cancer effects of this compound-diol are mediated by its modulation of specific signaling pathways that control cell survival, proliferation, and death.

Caption: this compound-diol triggers apoptosis via distinct pathways in different cell lines.

Caption: this compound-diol inhibits key proteins to arrest the cell cycle.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro studies on this compound-diol (SD).

Table 1: Cytotoxicity and Anti-Proliferative Effects of this compound-diol

| Cell Line | Assay Type | Concentration (µM) | Duration | Observed Effect | Citation |

| A431 (Human Epidermoid Carcinoma) | MTT (Viability) | 200 - 600 | 24-72h | Concentration-dependent decrease in cell viability. | [3][6] |

| BrdU (Proliferation) | 200 | 24h | Significant inhibition of cell proliferation. | [1] | |

| BrdU (Proliferation) | 300 - 600 | 24-72h | 19% to 99% decrease in cell proliferation. | [1] | |

| B16F10 (Mouse Melanoma) | MTT (Viability) | 70 - 80 | 24-72h | IC50 value for inhibition of cell viability. | [2] |

| MTT (Viability) | 250 | 24-72h | ~90-95% inhibition of cell viability. | [2] | |

| BrdU (Proliferation) | ~110 | 24-72h | IC50 value for inhibition of DNA synthesis. | [2] | |

| BrdU (Proliferation) | 250 | 24-72h | Maximum inhibition of DNA synthesis. | [2] | |

| CV-1 (Monkey Kidney Normal Cells) | Cytotoxicity | Not specified | Not specified | Relatively much less cytotoxic compared to A431 cells. | [3][6] |

Table 2: Pro-Apoptotic Effects of this compound-diol

| Cell Line | Parameter Measured | Concentration (µM) | Duration | Result | Citation |

| A431 | Apoptotic Cells (Annexin V/PI) | 50 | 48h | 19.1% apoptotic cells (vs. 8.8% in control). | [1] |

| Apoptotic Cells (Annexin V/PI) | 100 | 48h | 41.2% apoptotic cells. | [1] | |

| Apoptotic Cells (Annexin V/PI) | 400 | 48h | 48.6% apoptotic cells. | [1] | |

| DNA Fragmentation (TUNEL) | 400 | Not specified | Significant increase in DNA fragmentation. | [1][3] | |

| Caspase-3 Activity | 400 | 48h | 1.7-fold increase over control. | [1] | |

| Caspase-8 Activity | 400 | 48h | Significant increase. | [1] | |

| Caspase-9 Activity | 400 | 48h | No significant increase. | [1] | |

| B16F10 | Protein Expression | 62.5 - 250 | 24-72h | Dose-dependent increase in cleaved Caspase-3, -8, -9, and p53. | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the this compound literature.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

-

Cell Plating: Seed cells (e.g., A431 or B16F10) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate overnight under standard conditions (37°C, 5% CO2).[8]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound-diol (e.g., 0-600 µM) or vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][9]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

Caption: Standard workflow for assessing this compound-diol's anti-cancer effects.

Western Blot Analysis for Caspase Activation

Western blotting is used to detect the cleavage and activation of key proteins in the apoptosis pathway.[10][11]

-

Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA protein assay, to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-60 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved caspase-8, cleaved PARP, p53, STAT-3, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel documentation system.[2]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

-

Cell Harvesting: Following treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin or EDTA.[13][14]

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove media.[14]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14][15]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-diol, a skin cancer chemopreventive agent, inhibits proliferation and stimulates apoptosis in mouse melanoma B₁₆F₁₀ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. kumc.edu [kumc.edu]

Sarcophine's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcophine, a cembranoid diterpene isolated from soft corals of the genus Sarcophyton, has emerged as a molecule of interest in cancer research due to its potential to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying this compound-induced apoptosis. Drawing from available preclinical studies, this document details the signaling pathways implicated in this process, presents quantitative data from key experiments, and outlines the methodologies used to elucidate these effects. While much of the detailed mechanistic work has been conducted on this compound-diol, a close derivative, the findings provide a strong foundation for understanding the pro-apoptotic potential of this compound itself. This guide aims to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic applications of this compound and its analogues.

Introduction to this compound and Apoptosis

Apoptosis is a fundamental and highly regulated process of programmed cell death essential for normal tissue development, homeostasis, and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology.

This compound is a natural compound that has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation and development as a potential chemotherapeutic agent. This guide will delve into the specific molecular pathways that this compound and its derivatives appear to modulate to trigger this critical cellular process.

Signaling Pathways in this compound-Induced Apoptosis

Current research, primarily on the this compound derivative this compound-diol, indicates that it can induce apoptosis through both the extrinsic and intrinsic signaling pathways.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a cascade of caspase enzymes. Studies on this compound-diol in human epidermoid carcinoma A431 cells have demonstrated the activation of this pathway.[1][2] The key steps involve:

-

Activation of Initiator Caspase-8: this compound-diol treatment has been shown to significantly increase the activity of caspase-8, the primary initiator caspase in the extrinsic pathway.[1][2]

-

Activation of Executioner Caspase-3: The activation of caspase-8 subsequently leads to the cleavage and activation of caspase-3, an executioner caspase responsible for dismantling the cell.[1][2]

The activation of caspase-8 and -3 without the corresponding activation of caspase-9 in A431 cells strongly suggests the dominant role of the extrinsic pathway in these cells.[1][2]

Figure 1: Extrinsic Apoptosis Pathway Induced by this compound-diol.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress and converges at the mitochondria. In mouse melanoma B16F10 cells, this compound-diol has been shown to activate components of this pathway.[3] This involves:

-

Activation of Initiator Caspase-9: Unlike in A431 cells, studies in B16F10 cells have shown an increase in the activity of caspase-9, the key initiator caspase of the intrinsic pathway.[3]

-

Activation of Executioner Caspase-3: Similar to the extrinsic pathway, activated caspase-9 ultimately leads to the activation of caspase-3.[3]

The involvement of both caspase-8 and caspase-9 in B16F10 cells suggests that this compound-diol may induce apoptosis through both the extrinsic and intrinsic pathways in this cell line.[3]

Figure 2: Intrinsic Apoptosis Pathway Induced by this compound-diol.

Other Potential Signaling Pathways

While the roles of the core apoptotic pathways are becoming clearer for this compound derivatives, the involvement of other signaling networks that regulate apoptosis is an active area of investigation.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate via the intrinsic pathway. The precise effects of this compound on the expression and activity of these proteins require further elucidation.

-

Reactive Oxygen Species (ROS): An increase in intracellular ROS can be a potent trigger for apoptosis. The potential for this compound to induce ROS generation and the subsequent downstream signaling events is an important area for future research.

-

MAPK and NF-κB Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of cell survival and apoptosis. Understanding how this compound might modulate these pathways could reveal further layers of its pro-apoptotic mechanism.

Quantitative Data on this compound-Induced Apoptosis

Quantitative analysis is essential for characterizing the pro-apoptotic efficacy of a compound. The following tables summarize the available data for this compound-diol.

Table 1: Cytotoxicity of this compound-diol in A431 Cells

| Treatment Duration | Concentration (µM) | Cell Viability (% of Control) |

| 48 hours | 200 | Not specified, but decreased |

| 48 hours | 400 | Not specified, but decreased |

| 48 hours | 600 | Not specified, but decreased |

Data derived from a study on human epidermoid carcinoma A431 cells.[1][2]

Table 2: Apoptosis Induction by this compound-diol in A431 Cells (Annexin V/PI Staining)

| Treatment Duration | Concentration (µM) | Apoptotic Cells (%) |

| 48 hours | 0 (Control) | 8.8 |

| 48 hours | 50 | 19.1 |

| 48 hours | 100 | 41.2 |

| 48 hours | 400 | 48.6 |

Data represents the percentage of early and late apoptotic cells as determined by flow cytometry.[4]

Table 3: DNA Fragmentation Induced by this compound-diol in A431 Cells (TUNEL Assay)

| Treatment Duration | Concentration (µM) | TUNEL-Positive Cells (%) |

| Not Specified | 0 (Control) | ~3.7 |

| Not Specified | 400 | 11.0 |

Data indicates a significant increase in DNA fragmentation at higher concentrations of this compound-diol.[4]

Table 4: Caspase Activity in A431 Cells Treated with this compound-diol

| Caspase | Treatment | Activity (Fold Increase vs. Control) |

| Caspase-3 | 400 µM this compound-diol | Significant Increase |

| Caspase-8 | 400 µM this compound-diol | Significant Increase |

| Caspase-9 | 400 µM this compound-diol | No Significant Change |

These findings further support the involvement of the extrinsic pathway in A431 cells.[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-diol-induced apoptosis.

Cell Culture and Treatment

-

Cell Line: Human epidermoid carcinoma A431 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound-diol is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with various concentrations of this compound-diol (e.g., 50, 100, 200, 400, 600 µM) for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent amount of DMSO.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

-

Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-diol, a Chemopreventive Agent of Skin Cancer, Inhibits Cell Growth and Induces Apoptosis through Extrinsic Pathway in Human Epidermoid Carcinoma A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Toadstool's Treasure: A Technical Guide to the Natural Sources and Isolation of Sarcophine

For Researchers, Scientists, and Drug Development Professionals

Sarcophine, a cembranoid diterpene, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, cytotoxic, and neuroactive properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanisms of action, presented with the clarity and detail required for research and development applications.

Natural Sources of this compound

This compound is predominantly isolated from soft corals of the genus Sarcophyton, commonly known as toadstool corals or leather corals. These marine invertebrates, belonging to the family Alcyoniidae, are prolific producers of a wide array of bioactive secondary metabolites, with cembranoids being a characteristic chemical class.[1][2][3] Various species of Sarcophyton have been identified as sources of this compound, with yields varying depending on the species, geographical location, and environmental conditions.

The following table summarizes the reported yields of this compound and related compounds from different Sarcophyton species, providing a comparative reference for sourcing this valuable natural product.

| Sarcophyton Species | Geographic Origin | This compound Content (µg/mg of extract) | Reference |

| Sarcophyton glaucum | Hurghada, Red Sea | 82.8 | [4] |

| Sarcophyton mililatensis | Vietnam | 0.025 | [4] |

| Sarcophyton acutum | Red Sea | High | [4] |

| Sarcophyton convolutum | Safaga, Red Sea | High | [4] |

| Sarcophyton ehrenbergi | Red Sea | Present | [4] |

| Sarcophyton regulare | Red Sea | Present | [4] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural soft coral sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are detailed methodologies based on established literature.

Extraction

The initial step involves the extraction of lipophilic compounds, including this compound, from the soft coral biomass.

Protocol: Solvent Extraction of Sarcophyton sp.

-

Sample Preparation: Collect fresh specimens of Sarcophyton sp. and freeze-dry them to remove water. The dried coral is then minced or pulverized to increase the surface area for extraction.

-

Extraction:

-

Immerse the powdered coral material in a suitable organic solvent. Common solvents used for this purpose include hexane, ethyl acetate, acetone, or a mixture of dichloromethane and methanol (1:1 v/v).[5]

-

Perform the extraction at room temperature with continuous stirring for 24-48 hours. The process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

Alternatively, for a more rapid extraction, ultrasonication can be employed for shorter durations (e.g., 1 hour), repeated 4-5 times.[4]

-

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Column Chromatography

The crude extract, a complex mixture of compounds, is then subjected to fractionation and column chromatography to separate this compound from other metabolites.

Protocol: Silica Gel Column Chromatography

-

Stationary Phase: A glass column is packed with silica gel, a commonly used adsorbent for normal-phase chromatography. The column can be prepared using either a dry packing or wet slurry method.

-

Mobile Phase: A non-polar solvent system is typically used to elute the compounds. A common choice is a gradient of ethyl acetate in hexane.[6][7][8] The separation is optimized by first performing thin-layer chromatography (TLC) to determine the ideal solvent polarity that provides good separation of the target compound. A retention factor (Rf) of 0.2-0.4 for this compound on the TLC plate is generally desirable for good separation on the column.

-

Elution: The crude extract is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected sequentially.

-

Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

High-Performance Liquid Chromatography (HPLC) Purification

For final purification to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated Reverse-Phase HPLC (RP-HPLC) method is described below.

Protocol: RP-HPLC for this compound Purification and Quantification [9]

-

Column: ODS (Octadecylsilane) column.

-

Mobile Phase: An isocratic mobile phase consisting of 70% acetonitrile in deionized water. The pH of the mobile phase is adjusted to 3.5 with phosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV detector set at 220 nm.

-

Injection Volume: 20 µL.

This method allows for the accurate quantification and isolation of this compound from the semi-purified fractions obtained from column chromatography.

Structural Elucidation

The definitive identification of isolated this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls and double bonds.

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to exert their biological effects through the modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Cytotoxic and Pro-Apoptotic Effects

A derivative of this compound, this compound-diol, has been demonstrated to inhibit the proliferation of melanoma cells and induce apoptosis.[1] The proposed mechanism involves the inhibition of key proteins in cell cycle progression and survival, and the activation of the apoptotic cascade.

Caption: this compound-diol induced apoptosis pathway.

Neuromodulatory Activity

This compound has been identified as an inhibitor of glycine receptors (GlyR), which are important ligand-gated ion channels in the central nervous system responsible for inhibitory neurotransmission.[2][11] This inhibitory action suggests a potential for this compound and its analogues in the development of novel therapeutics for neurological disorders.

Caption: this compound's inhibitory action on Glycine Receptor.

Conclusion

This compound, sourced from the soft coral genus Sarcophyton, represents a promising natural product with significant therapeutic potential. The detailed protocols for its isolation and purification provided in this guide offer a practical framework for researchers. Furthermore, the elucidation of its mechanisms of action at the molecular level opens avenues for the rational design and development of novel drug candidates. Continued investigation into the chemistry and biology of this compound and its derivatives is warranted to fully exploit its therapeutic possibilities.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Caption: General workflow for this compound isolation.

References

- 1. This compound-Diol, a Skin Cancer Chemopreventive Agent, Inhibits Proliferation and Stimulates Apoptosis in Mouse Melanoma B16F10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 7. Column chromatography - Wikipedia [en.wikipedia.org]

- 8. Chromatography [chem.rochester.edu]

- 9. HPLC method for the quantitative determination of this compound, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound and (7S, 8R)-dihydroxydeepoxythis compound from the Red Sea soft coral Sarcophyton glaucum as in vitro and in vivo modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sarcophine Extraction from Soft Coral

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcophine is a cembranoid diterpene first isolated from the soft coral Sarcophyton glaucum.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities.[3] Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anticancer agent.[3][4] Specifically, this compound and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines and to modulate key signaling pathways involved in cell proliferation and apoptosis.[5][6] These properties make this compound a promising lead compound for drug discovery and development.

These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from soft coral tissues, primarily Sarcophyton species. The methodologies described are compiled from various scientific studies to ensure reproducibility and efficiency.

Data Presentation: this compound Yield from Soft Coral

The yield of this compound can vary depending on the species of soft coral, the geographical location of collection, and the extraction method employed. The following table summarizes quantitative data from published studies.

| Soft Coral Species | Collection Location | Extraction Method | This compound Yield | Reference |

| Sarcophyton glaucum | Hurghada, Red Sea | Ethyl Acetate Extraction | 82.8 µg/mg dry weight | [7] |

| Sarcophyton glaucum | Safaga, Red Sea | Ethyl Acetate Extraction | 106.9 µg/mg dry weight | [7] |

| Sarcophyton mililatensis | Vietnam | Not specified | 0.025 µg/mg | [7] |

| Sarcophyton glaucum | Egyptian Coast, Red Sea | Methanol-Dichloromethane (1:1) Extraction | 30 mg from 5 kg wet weight | [8] |

| Sarcophyton species | Red Sea | Ethyl Acetate Extraction | Varies by species (HPLC analysis) | [9] |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Sarcophyton glaucum

This protocol is a widely used method for obtaining a crude extract enriched with this compound.

Materials:

-

Frozen or freeze-dried soft coral (Sarcophyton glaucum)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Blender or homogenizer

-

Rotary evaporator

-

Filter paper

-

Erlenmeyer flasks

-

Separatory funnel

Procedure:

-

Sample Preparation: Start with frozen soft coral and chop it into small pieces.[8] For dried coral, grind the tissue into a fine powder, preferably under liquid nitrogen to prevent degradation of metabolites.[7]

-

Extraction:

-

Macerate the prepared coral tissue (e.g., 5 kg) with a 1:1 mixture of methanol and dichloromethane (5 L) at room temperature.[8]

-

Stir or agitate the mixture for several hours.

-

Repeat the extraction process four times to ensure maximum recovery of secondary metabolites.[8]

-

Alternatively, for smaller-scale extractions (e.g., 100 mg of dried tissue), use 5 mL of 100% ethyl acetate and sonicate in an ultrasonic bath for 20 minutes.[7]

-

-

Filtration and Concentration:

-

Filter the combined extracts to remove solid coral debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

-

-

Fractionation (Optional but Recommended):

-

The crude extract can be further fractionated using liquid-liquid partitioning.

-

Dissolve the crude extract in a suitable solvent system (e.g., methanol/water) and partition sequentially with solvents of increasing polarity, such as n-hexane, and ethyl acetate. This compound is a relatively nonpolar compound and is expected to be present in the n-hexane or ethyl acetate fractions.

-

Protocol 2: Isolation and Purification of this compound using Chromatography

Following initial extraction, chromatographic techniques are essential for isolating pure this compound.

Materials:

-

Crude this compound-containing extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system (optional, for high purity)

Procedure:

-

Column Chromatography on Silica Gel:

-

Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).

-

Apply the crude extract (dissolved in a minimal amount of the initial mobile phase) to the top of the column.

-

Elute the column with a gradient of increasing solvent polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[8]

-

Collect fractions and monitor the separation using TLC. This compound can be visualized on TLC plates by spraying with a suitable stain (e.g., 10% H2SO4 in ethanol) followed by heating.

-

-

Size-Exclusion Chromatography on Sephadex LH-20:

-

Pool the this compound-containing fractions from the silica gel column and concentrate them.

-

Dissolve the concentrated fractions in a suitable solvent (e.g., methanol) and apply to a Sephadex LH-20 column.

-

Elute with the same solvent to further purify the compound by separating it from other molecules based on size.[8]

-

-

High-Performance Liquid Chromatography (HPLC):

Diagrams

Caption: Workflow for this compound Extraction and Purification.

Caption: this compound Derivative Signaling in Cancer Cells.[6]

References

- 1. cris.tau.ac.il [cris.tau.ac.il]

- 2. Cherbonolides M and N from a Formosan Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Diversity in Species Belonging to Soft Coral Genus Sacrophyton and Its Impact on Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]